An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-(pyrimidin-5-yl)propanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-(pyrimidin-5-yl)propanoic acid
Introduction
2-Amino-3-(pyrimidin-5-yl)propanoic acid is a non-proteinogenic α-amino acid of significant interest to researchers in medicinal chemistry and drug development. As an analogue of natural amino acids like histidine and phenylalanine, its unique pyrimidine side chain offers a distinct scaffold for probing biological systems and designing novel therapeutics. The pyrimidine moiety, a core component of nucleobases, provides specific hydrogen bonding capabilities and electronic properties that can be exploited for targeted molecular interactions.[1]
This guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-3-(pyrimidin-5-yl)propanoic acid. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for applications ranging from synthetic chemistry to pharmacological screening. We will delve into the structural, physical, and chemical characteristics of the molecule, providing not only available data but also robust, field-proven protocols for their experimental determination. This document emphasizes the causality behind experimental design, ensuring that the described methods are self-validating and grounded in authoritative scientific principles.
Core Physicochemical Properties
A foundational understanding of a molecule begins with its fundamental physicochemical descriptors. While extensive experimental data for this specific compound is not widely published, a combination of computational predictions and empirical knowledge of related structures provides a strong starting point. The following table summarizes these core properties.
| Property | Value (Computed/Estimated) | Data Source | Comments and Experimental Considerations |
| IUPAC Name | 2-amino-3-(pyrimidin-5-yl)propanoic acid | PubChem[2] | The systematic name defines the precise chemical structure. |
| CAS Number | 41088-70-4 (Racemate) | BLDpharm[3] | Essential for unambiguous identification and procurement. |
| Molecular Formula | C₇H₉N₃O₂ | PubChem[2] | Confirmed by mass spectrometry. |
| Molecular Weight | 167.17 g/mol | PubChem[2] | A fundamental parameter for all quantitative experiments. |
| Appearance | White to off-white solid | Assumed | Typical appearance for purified amino acids. Visual inspection is the first step in sample assessment. |
| Melting Point | Decomposes upon heating | Inferred[4][5] | Like many amino acids, this compound is expected to decompose before a true melting point is observed under standard DSC conditions. Fast Scanning Calorimetry (FSC) is the recommended technique. |
| XLogP3 (logP) | -3.1 | PubChem[2] | The highly negative value indicates strong hydrophilicity, predicting poor passive diffusion across lipid membranes. |
| Hydrogen Bond Donors | 3 | PubChem[2] | The primary amine and carboxylic acid groups are key sites for hydrogen bonding interactions. |
| Hydrogen Bond Acceptors | 5 | PubChem[2] | Includes the two pyrimidine nitrogens, the carboxylate oxygens, and the lone pair on the amino nitrogen. |
| pKa Values | pKa₁: ~1.5-2.5 (pyrimidine-H⁺)pKa₂: ~2-3 (carboxyl)pKa₃: ~9-10 (α-amino) | Estimated[6][7] | Three distinct ionization events are expected. Experimental determination via potentiometric titration is critical for understanding pH-dependent behavior. |
Synthesis and Purification
Proposed Synthesis Workflow
A common and effective strategy involves the alkylation of a suitable glycine equivalent with a halo-functionalized pyrimidine. The workflow below outlines a conceptual synthetic pathway.
Caption: A plausible synthetic workflow for 2-Amino-3-(pyrimidin-5-yl)propanoic acid.
Protocol: Purification by HPLC
Due to its polar and zwitterionic nature, High-Performance Liquid Chromatography (HPLC) is the method of choice for both analytical assessment of purity and preparative purification.
2.2.1 Analytical Reversed-Phase HPLC
This method is suitable for determining the purity of the final compound.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (for the pyrimidine chromophore).[9]
-
Sample Preparation: Dissolve the compound in Mobile Phase A at a concentration of ~1 mg/mL.
-
Justification: The use of TFA as an ion-pairing agent is crucial. It protonates the amino group and suppresses the ionization of the carboxylic acid, leading to better retention and sharper peaks on a C18 column.
2.2.2 Preparative Chiral HPLC
For separating the R and S enantiomers from a racemic mixture, a chiral stationary phase is required.
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA).[10]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) with a small amount of an acidic or basic additive (e.g., TFA or diethylamine) to improve peak shape. A typical starting point is 80:20 (v/v) n-hexane:isopropanol + 0.1% TFA.
-
Flow Rate: Dependent on column diameter, typically 10-20 mL/min for semi-preparative scale.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase.
-
Expertise Note: Chiral separations often require significant method development. The choice of chiral stationary phase and the mobile phase composition are critical variables that must be empirically optimized for baseline separation of the enantiomers.[10]
Structural Elucidation
Unambiguous confirmation of the chemical structure is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, D₂O or DMSO-d₆ are appropriate solvents.
-
¹H NMR (in D₂O):
-
Expected Signals: Protons on the pyrimidine ring (H-2, H-4, H-6) will appear as singlets or doublets in the aromatic region (δ 8.5-9.5 ppm). The α-proton (α-CH) will be a triplet coupled to the β-protons (δ ~4.0 ppm). The β-protons (β-CH₂) will appear as a doublet coupled to the α-proton (δ ~3.2 ppm).
-
Note: In D₂O, the acidic protons of the -NH₂ and -COOH groups will exchange with deuterium and will not be observed.
-
-
¹³C NMR (in D₂O):
-
Expected Signals: The carbonyl carbon (C=O) will be the most downfield signal (δ ~170-175 ppm). Carbons of the pyrimidine ring will appear in the aromatic region (δ ~140-160 ppm). The α-carbon (α-C) will be around δ ~55 ppm, and the β-carbon (β-C) around δ ~35 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information on fragmentation patterns.
-
Technique: Electrospray Ionization (ESI) is ideal for this polar molecule.
-
Mode: Positive ion mode will readily detect the protonated molecule [M+H]⁺.
-
Expected m/z: For C₇H₉N₃O₂, the exact mass is 167.0695. High-resolution mass spectrometry (HRMS) should detect an ion with m/z ≈ 168.0773 ([M+H]⁺), confirming the elemental composition.[2]
-
Fragmentation: Key fragmentation would likely involve the loss of the carboxyl group (as CO₂ or H₂O + CO) and cleavage of the bond between the α- and β-carbons.
Key Physicochemical Parameters
Solubility
The solubility of this compound is expected to be highly dependent on pH due to its zwitterionic nature. The computed logP of -3.1 suggests high aqueous solubility and very low solubility in non-polar organic solvents.[2]
4.1.1 Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Preparation: Prepare a series of buffers (e.g., pH 2.0, pH 7.4, pH 10.0) and select organic solvents (e.g., ethanol, DMSO, acetone).
-
Execution: Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and measure the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV as described in 2.2.1).
-
Rationale: This method ensures that true thermodynamic equilibrium is reached, providing the most accurate and reproducible solubility data, which is critical for formulation and assay development.[11]
Caption: A comprehensive workflow for the physicochemical characterization of the compound.
Acidity and Ionization (pKa)
The compound has three ionizable groups: the carboxylic acid, the α-amino group, and the pyrimidine ring. The pyrimidine ring itself is a weak base, with the protonated form having a pKa of approximately 1.23.[1][6] The pKa values dictate the charge state of the molecule at any given pH, which profoundly influences its solubility, binding interactions, and pharmacokinetic properties.
Caption: Predominant ionic species of the molecule as a function of pH. (Note: Images are placeholders for actual chemical structures).
4.2.1 Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water, potentially with a co-solvent like methanol if solubility is limited. The solution should be free of CO₂.
-
Titration (Acidic Range): Titrate the solution with a standardized solution of HCl (e.g., 0.1 M) while monitoring the pH with a calibrated electrode. This will determine the pKa of the pyrimidine nitrogen(s).
-
Titration (Basic Range): From the initial solution, titrate with a standardized solution of NaOH (e.g., 0.1 M), again monitoring the pH.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first pKa will be for the carboxylic acid, and the second will be for the α-amino group.
-
Justification: Potentiometric titration is the gold standard for pKa determination. It directly measures the change in protonation state, providing highly accurate and reliable data essential for predicting the compound's behavior in biological and formulation contexts.
Conclusion
2-Amino-3-(pyrimidin-5-yl)propanoic acid is a molecule with significant potential, characterized by its high polarity and complex acid-base chemistry. This guide has established a framework for its comprehensive physicochemical characterization. While computational data provides a valuable starting point, the emphasis must be placed on rigorous experimental determination using the detailed, validated protocols provided herein. A thorough understanding of its solubility, pKa, and structural integrity is fundamental for any researcher aiming to unlock its full potential in drug discovery and chemical biology.
References
-
Wikipedia. (n.d.). Pyrimidine. Retrieved March 27, 2026, from [Link]
- Harper's Illustrated Biochemistry. (2025, August 30). Chemistry of Purines, Pyrimidines, Nucleosides, & Nucleotides.
-
Hüsken, N., et al. (2021). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. Retrieved March 27, 2026, from [Link]
- Frontiers in Pharmacology. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists.
- Royal Society of Chemistry. (n.d.). New experimental melting properties as access for predicting amino-acid solubility.
-
New World Encyclopedia. (n.d.). Pyrimidine. Retrieved March 27, 2026, from [Link]
- Journal of Ovonic and Bionic Materials. (2024, July 20). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal.
-
MDPI. (2007, August 27). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid. Retrieved March 27, 2026, from [Link]
-
PubChem. (n.d.). (2R)-2-amino-3-(pyrimidin-5-yl)propanoic acid. Retrieved March 27, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Purification of (2S,3S)-2-amino-3-methylhexanoic Acid.
- Molecules. (2007). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin.
- Digital Commons @ University of Southern Mississippi. (2024, April 25). Modeling and synthesis of 3-(2,6-disubstituted 5-pyrimidyl) propionic acids as inhibitors.
- ResearchGate. (2025, October 18). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles.
- Sigma-Aldrich. (n.d.). 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid hydrochloride.
-
Verevkin, S. P., et al. (2020). Melting properties of amino acids and their solubility in water. PMC. Retrieved March 27, 2026, from [Link]
-
Turkish Journal of Chemistry. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines. Retrieved March 27, 2026, from [Link]
- Barabanov, M.A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). (S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid hydrochloride.
- ResearchGate. (2021, April). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions.
-
MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved March 27, 2026, from [Link]
- MDPI. (2023, December 7). NMR and Docking Calculations Reveal Novel Atomistic Selectivity.
- RSC Publishing. (2022, June 29). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.
Sources
- 1. newworldencyclopedia.org [newworldencyclopedia.org]
- 2. (2R)-2-amino-3-(pyrimidin-5-yl)propanoic acid | C7H9N3O2 | CID 54596063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 41088-70-4|2-Amino-3-(pyrimidin-5-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 4. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. chalcogen.ro [chalcogen.ro]
- 8. mdpi.org [mdpi.org]
- 9. Chemistry of Purines, Pyrimidines, Nucleosides, & Nucleotides [ns1.almerja.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore [mdpi.com]
